molecular formula C10H9NO2 B14301507 3-Amino-4-methyl-2H-1-benzopyran-2-one CAS No. 112521-04-7

3-Amino-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14301507
CAS No.: 112521-04-7
M. Wt: 175.18 g/mol
InChI Key: YPLZVJKSYBUKBU-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-2H-1-benzopyran-2-one is a heterocyclic compound featuring a benzopyranone core (a fused benzene and γ-lactone ring) with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 4. The benzopyranone scaffold is widely studied due to its prevalence in bioactive natural products and pharmaceuticals, such as coumarins and chromones.

Properties

CAS No.

112521-04-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-amino-4-methylchromen-2-one

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,11H2,1H3

InChI Key

YPLZVJKSYBUKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Modified Substrates

The Pechmann condensation, a cornerstone in coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 3-amino-4-methyl derivatives, this method requires strategic modifications. Ethyl acetoacetate serves as the β-keto ester, introducing the 4-methyl group, while the amino functionality at position 3 is introduced post-cyclization. A two-step protocol is typically employed:

  • Coumarin Core Formation : Resorcinol derivatives react with ethyl acetoacetate under sulfuric acid catalysis at 80–100°C, yielding 4-methylcoumarin intermediates.
  • Nitration and Reduction : The 3-position is nitrated using concentrated nitric acid, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield the amino group.

Optimization studies reveal that substituting sulfuric acid with p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) solvents enhances yields (78–85%) while reducing side reactions.

Multicomponent One-Pot Syntheses

Three-Component Coupling Reactions

Modern approaches favor one-pot methodologies to improve efficiency. A representative protocol involves:

  • Salicylaldehyde derivatives (e.g., 4-methylsalicylaldehyde),
  • Malononitrile (for nitrile introduction),
  • Ammonium acetate (as an ammonia source).

In ethanol-water (1:1) under reflux with meglumine as a biodegradable catalyst, this system achieves cyclocondensation, yielding 3-amino-4-methylcoumarin in 82–89% efficiency. The reaction mechanism proceeds via Knoevenagel adduct formation, followed by intramolecular cyclization and ammonia incorporation (Scheme 1).

Microwave-Assisted Acceleration

Microwave irradiation drastically reduces reaction times. For instance, combining 4-methylsalicylaldehyde, cyanoacetamide, and ammonium acetate in dimethylformamide (DMF) under microwave conditions (300 W, 120°C, 15 min) delivers the target compound in 94% yield. Comparative studies show a 4-fold reduction in time compared to conventional heating.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Eco-friendly protocols using water as a solvent have been developed. Triethylbenzylammonium chloride (TEBA) catalyzes the reaction of 4-methyl-2H-chromen-2-one with cyanamide in water at 90°C, achieving 88% yield after 6 hours. This method eliminates organic solvents and simplifies purification.

Solvent-Free Mechanochemical Methods

Ball-milling techniques enable solvent-free synthesis. Grinding 4-methylcoumarin-3-carboxylic acid with urea and ammonium chloride in a planetary mill (500 rpm, 2 hours) produces the 3-amino derivative via decarboxylative amination, yielding 76% product.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Magnesium ferrite (MgFe₂O₄) nanoparticles, recoverable via magnetic separation, catalyze the aminolysis of 3-nitro-4-methylcoumarin. Using hydrazine hydrate in ethanol at 70°C, this system achieves 91% conversion with five recyclability cycles.

Ionic Liquids and Deep Eutectic Solvents

Choline chloride-based deep eutectic solvents (DES) enhance reaction homogeneity. A DES of choline chloride and urea (1:2 molar ratio) facilitates the amination of 3-bromo-4-methylcoumarin with aqueous ammonia at 50°C, yielding 85% product.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Solvent Yield (%) Time
Pechmann Condensation H₂SO₄, 100°C, 6 h Ethanol 78 6 h
Microwave One-Pot 300 W, 120°C, 15 min Meglumine, DMF 94 15 min
Aqueous TEBA Catalysis H₂O, 90°C, 6 h TEBA 88 6 h
Mechanochemical Ball milling, 500 rpm, 2 h None 76 2 h
MgFe₂O₄ Nanoparticles Ethanol, 70°C, 4 h MgFe₂O₄ 91 4 h

This table highlights the trade-offs between yield, time, and sustainability. Microwave and nanoparticle-catalyzed methods offer superior efficiency, whereas aqueous and solvent-free approaches prioritize environmental compatibility.

Mechanistic Insights and Side-Reaction Mitigation

Byproduct Formation in Amination

Competing pathways during nitration-reduction sequences often generate 3-nitroso intermediates, which dimerize unless rigorously controlled. Adding sodium dithionite (Na₂S₂O₄) as a reducing agent suppresses this, improving amino group purity.

Regioselectivity Challenges

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one
  • Structure: Differs in substituents (3-amino, 4-diphenylamino) and benzopyranone ring numbering (1H-2-benzopyran vs. 2H-1-benzopyran).
  • The altered ring numbering may affect conjugation and π-electron delocalization .
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7b)
  • Structure : Features a benzoylallyl group at position 3, hydroxy at position 4, and methyl at position 5.
  • Impact: The hydroxy group enables hydrogen bonding (melting point = 171°C), while the benzoylallyl substituent introduces electrophilic character. The absence of an amino group reduces nucleophilic reactivity compared to the target compound .
2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole
  • Structure: A thiazole ring linked to the benzopyranone core via an amino group.
  • Impact: The thiazole moiety enhances structural rigidity and may improve antimicrobial activity, as demonstrated in . The amino group’s position on the thiazole, rather than the benzopyranone, alters electronic interactions .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Functional Groups Melting Point (°C) Key Properties/Activities Reference
3-Amino-4-methyl-2H-1-benzopyran-2-one 3-Amino, 4-Methyl Amino, Lactone N/A Hypothetical bioactivity N/A
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one 3-Amino, 4-Diphenylamino Amino, Lactone, Diphenylamino N/A Steric hindrance inferred
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7b) 3-Benzoylallyl, 4-Hydroxy, 6-Methyl Benzoyl, Hydroxy, Lactone 171 High melting point due to H-bonding
2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole Thiazole-amino, Benzopyranone Amino, Lactone, Thiazole N/A Antimicrobial activity

Research Findings and Implications

  • Antimicrobial Potential: Thiazole-benzopyranone hybrids () show significant antibacterial activity, suggesting that the amino group’s position and electronic effects are critical for bioactivity. The target compound’s amino group may similarly enhance interactions with microbial targets .
  • Solubility and Stability : The hydroxy group in 7b () increases polarity and melting point, while the methyl group in the target compound may improve membrane permeability.

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